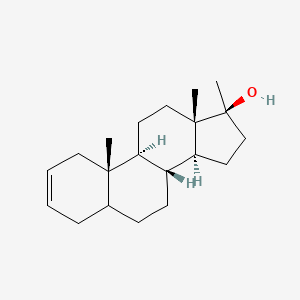
17a-Methyl-androst-2-ene-17b-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17a-Methyl-androst-2-ene-17b-ol: is a synthetic anabolic-androgenic steroid (AAS) known for its potent muscle-building properties. It is a derivative of Desoxymethyltestosterone (Madol) and is commonly used in prohormone supplements for its ability to promote significant muscle mass and strength gains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17a-Methyl-androst-2-ene-17b-ol typically involves the methylation of the parent steroid structure to enhance its anabolic properties and oral bioavailability. The process includes:
Protection of the 17b-hydroxy group: as a ketal.
Reduction of the C3 position: to an alcohol.
Formation of a p-toluenesulfonyl ester: at the C3 position.
Elimination reaction: to form the 2-ene structure.
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its classification as a controlled substance in many countries. the general approach involves large-scale chemical synthesis using the steps mentioned above, followed by purification and quality control processes to ensure the compound’s purity and potency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17b-hydroxy group, leading to the formation of ketones.
Reduction: Reduction reactions can convert the 2-ene structure back to a saturated steroid.
Substitution: The 17a-methyl group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of saturated steroids.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference compound in the study of anabolic-androgenic steroids.
- Employed in the synthesis of other steroidal compounds for research purposes .
Biology:
- Investigated for its effects on muscle growth and androgen receptor binding.
- Studied for its potential impact on metabolic pathways and gene expression .
Medicine:
- Explored for its potential therapeutic applications in muscle-wasting diseases.
- Evaluated for its anabolic effects in clinical settings .
Industry:
- Utilized in the development of performance-enhancing supplements.
- Applied in the formulation of prohormone products for bodybuilding .
Mecanismo De Acción
Mechanism: 17a-Methyl-androst-2-ene-17b-ol exerts its effects by binding to androgen receptors in muscle tissue, leading to the activation of anabolic pathways. This results in increased protein synthesis, muscle hypertrophy, and strength gains .
Molecular Targets and Pathways:
Androgen Receptors: Primary targets for the compound’s anabolic effects.
Protein Synthesis Pathways: Activation of mTOR and other signaling pathways involved in muscle growth.
Comparación Con Compuestos Similares
Desoxymethyltestosterone (Madol): A precursor to 17a-Methyl-androst-2-ene-17b-ol with similar anabolic properties.
Methyl-DHT (Mestanolone): Another methylated steroid with comparable effects on muscle growth.
Halodrol: A prohormone with a similar structure and anabolic effects.
Uniqueness: this compound is unique due to its high oral bioavailability and potent anabolic effects, making it a popular choice in prohormone supplements. Its ability to promote significant muscle gains with relatively short cycles sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C20H32O |
|---|---|
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
(8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14?,15-,16+,17+,18+,19+,20+/m1/s1 |
Clave InChI |
FRVHJVATKMIOPQ-IWPZMOPJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4[C@@]3(CC=CC4)C |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



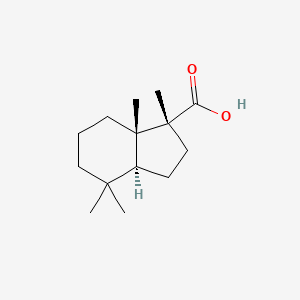

![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
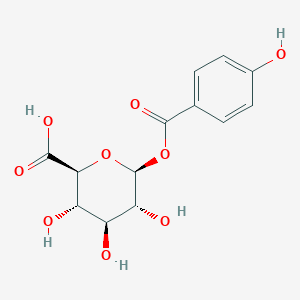


![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
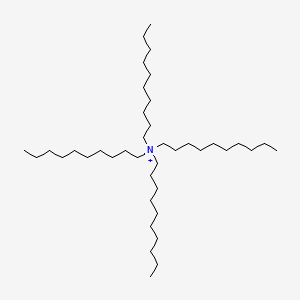
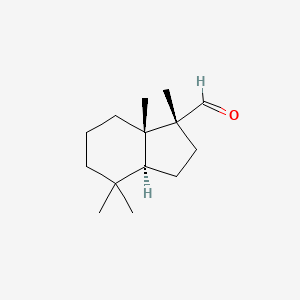
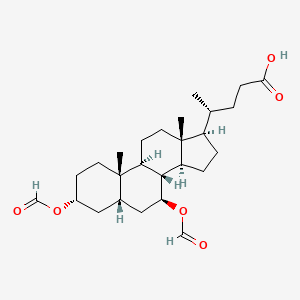
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)
